2-(4-Methoxy-piperidin-1-yl)-ethylamine
Overview
Description
2-(4-Methoxy-piperidin-1-yl)-ethylamine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a methoxy group attached to the fourth position of the piperidine ring and an ethylamine group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-piperidin-1-yl)-ethylamine typically involves the following steps:
Piperidine Derivation: Starting with piperidine, a methoxy group is introduced at the fourth position through nucleophilic substitution reactions.
Ethylamine Attachment: The ethylamine group is then introduced by reacting the methoxy-piperidine with ethylamine under suitable reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxy-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of piperidine derivatives with oxo-groups.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of various substituted piperidines and ethylamine derivatives.
Scientific Research Applications
2-(4-Methoxy-piperidin-1-yl)-ethylamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
2-(4-Methoxy-piperidin-1-yl)-ethylamine is similar to other piperidine derivatives, such as 2-(4-methylpiperidin-1-yl)-ethylamine and 2-(4-ethylpiperidin-1-yl)-ethylamine. its uniqueness lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group enhances the compound's solubility and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)-ethylamine
2-(4-Ethylpiperidin-1-yl)-ethylamine
2-(4-Propylpiperidin-1-yl)-ethylamine
2-(4-Butylpiperidin-1-yl)-ethylamine
This comprehensive overview provides a detailed understanding of 2-(4-Methoxy-piperidin-1-yl)-ethylamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNXMVJHBHTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405687 | |
Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911300-69-1 | |
Record name | 2-(4-methoxy-1-piperidinyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.